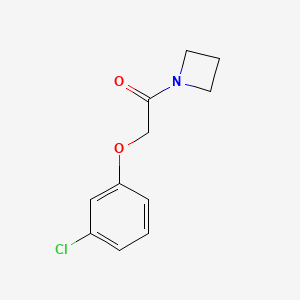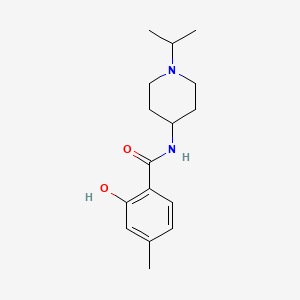
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPB belongs to the class of piperidine derivatives and has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities.
Wirkmechanismus
The exact mechanism of action of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of several signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer therapy. In vivo studies have shown that this compound reduces the severity of inflammation and pain in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess reproducible pharmacological effects. However, this compound has several limitations for lab experiments. It is relatively unstable under certain conditions, and its pharmacokinetics and toxicity profile have not been fully characterized.
Zukünftige Richtungen
There are several future directions for the research on 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to investigate the potential of this compound as a cancer therapy. Another potential direction is to optimize the synthesis of this compound to improve its yield and purity. Additionally, further studies are needed to fully characterize the pharmacokinetics and toxicity profile of this compound.
Synthesemethoden
The synthesis of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with N-(1-propan-2-ylpiperidin-4-yl)hydroxylamine in the presence of sodium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to possess anti-tumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-8-6-13(7-9-18)17-16(20)14-5-4-12(3)10-15(14)19/h4-5,10-11,13,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRYJTWZCRRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

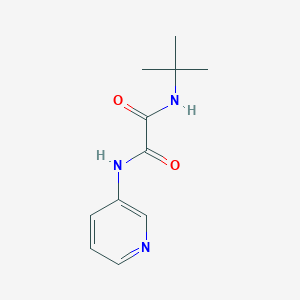
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
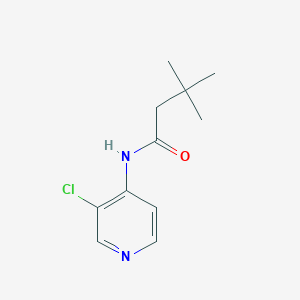
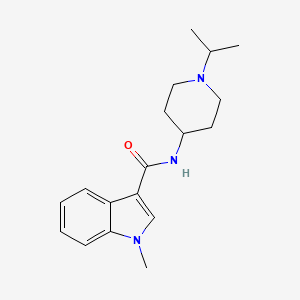
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)

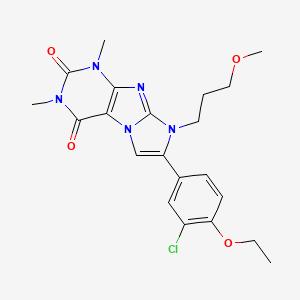
![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
